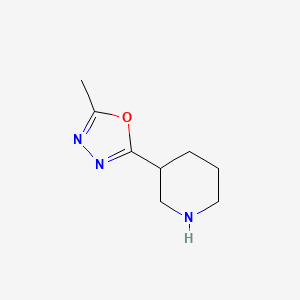

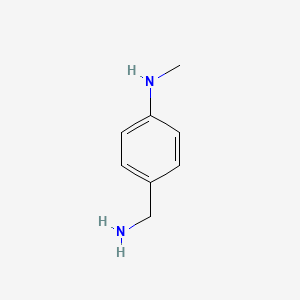

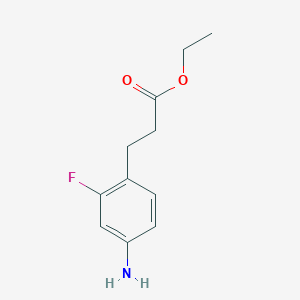

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

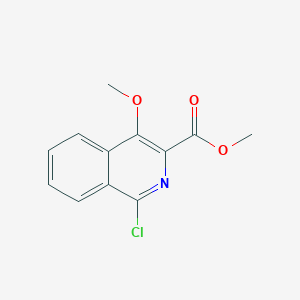

The compound "3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This class of compounds is known for its biological activities and has been the subject of various synthetic strategies to explore its potential in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the construction of the oxadiazole ring followed by the introduction of various substituents to create a diverse array of compounds. For instance, the synthesis of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease involves a multi-step process starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate, leading to the formation of the oxadiazole ring, which is then further functionalized . Similarly, other research has focused on synthesizing oxadiazole derivatives with piperidine substituents, which have shown promising biological activities, including antimicrobial and antifungal properties .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted at various positions to yield compounds with different properties. The presence of the piperidine ring as a substituent is a common feature in these derivatives, which can influence the binding affinity and orientation of the compounds in the active sites of target proteins, as evidenced by molecular docking studies .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring. These compounds can participate in various chemical reactions, including alkylation, Michael addition, and Mitsunobu reactions, to incorporate different side chains for further synthesis . The oxadiazole moiety itself is stable under acidic and basic conditions, as well as to many reagents commonly used in organic synthesis, which allows for selective transformations at other sites of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are determined by their molecular structure. These compounds typically exhibit moderate to good stability and can be characterized using various spectroscopic techniques such as EI-MS, IR, 1H-NMR, and 13C-NMR . The biological activities of these compounds, such as enzyme inhibition and antimicrobial effects, are also significant properties that have been explored in various studies .

科学的研究の応用

Antimicrobial Applications

Compounds related to 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine have been synthesized and studied for their antimicrobial activities. For instance, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine were synthesized and found to exhibit strong antimicrobial activity. A detailed structure-activity relationship study was conducted to understand the antimicrobial effects of these compounds (Krolenko et al., 2016). Furthermore, another study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their anti-bacterial properties. These compounds displayed moderate to potent activity against various bacterial strains (H. Khalid et al., 2016).

Anticancer Applications

In the field of cancer research, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Specific compounds within this series demonstrated strong anticancer activity, indicating their potential as therapeutic agents (A. Rehman et al., 2018). Another study synthesized and evaluated the antibacterial activity of acetamide derivatives bearing azinane and 1,3,4-oxadiazole, which showed moderate inhibitory effects against various bacterial strains, suggesting their potential use in bacterial infection control (Kashif Iqbal et al., 2017).

Biochemical Studies and Synthesis

From a biochemical perspective, various 1,3,4-oxadiazole N-Mannich bases were synthesized and their antimicrobial and anti-proliferative activities were assessed. Some compounds exhibited broad-spectrum antibacterial activities and potent activity against certain Gram-positive bacteria. Additionally, these compounds showed promising anti-proliferative activity against various cancer cell lines, suggesting their potential as multifunctional therapeutic agents (L. H. Al-Wahaibi et al., 2021).

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological effects, including insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities . They play an important role in research and development of agrochemicals .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

It is known that 1,3,4-oxadiazole derivatives can have a variety of effects, depending on their specific targets and mode of action .

特性

IUPAC Name |

2-methyl-5-piperidin-3-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWKGMVJXWCTFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)